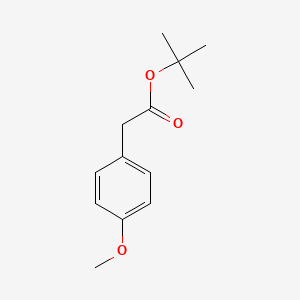

tert-Butyl 2-(4-methoxyphenyl)acetate

Cat. No. B8761738

Key on ui cas rn:

33155-61-2

M. Wt: 222.28 g/mol

InChI Key: MHFNYHQNPQVUBB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09273057B2

Procedure details

2-((2-chloro-5-cyano-3-(3-fluoroazetidin-3-yl)phenyl)amino)-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile A mixture of tert-butyl 3-(3-amino-2-chloro-5-cyanophenyl)-3-fluoroazetidine-1-carboxylate (21-D), (163 mg, 0.500 mmol), 2-chloro-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile (186 mg, 0.525 mmol), DPPF (27.7 mg, 0.050 mmol), Cs2CO3 (326 mg, 1.001 mmol), XANTPHOS (29.0 mg, 0.050 mmol), and palladium(f1) acetate (33.7 mg, 0.150 mmol) in a microwave vial in dioxane (4.5 mL) was evacuated and backfilled with nitrogen for three times, and then was heated in an oil bath at 100° C. for 5 h. The reaction mixture was cooled to room temperature, diluted with EtOAc, filtered through celite to remove insoluble material. The filtrate was washed with water, and brine. After drying with sodium sulfate, the solvents were removed and the product was purified by ISCO column (4 g) chromatography, eluting with hexane containing 0 to 35% EtOAc to afford 167 mg of the Boc-PMB-protected product which was dissolved in DCM (6 ml), added TFA (3 ml), and left stirring at room temperature for 30 min. Removal of the solvent. The crude was applied onto a cartridge of Phenomenex Strata-X-C 33 um cation mixed-mode polymer. This was washed with methanol and product was eluted with a mixture of 2 N solution of ammonia in methanol and DCM (1:1). Removal of the solvents left 2-((2-chloro-5-cyano-3-(3-fluoroazetidin-3-yl)phenyl)amino)-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile (143 mg) as a solid which was used on next step as such.

Name

2-((2-chloro-5-cyano-3-(3-fluoroazetidin-3-yl)phenyl)amino)-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

tert-butyl 3-(3-amino-2-chloro-5-cyanophenyl)-3-fluoroazetidine-1-carboxylate

Quantity

163 mg

Type

reactant

Reaction Step One

Name

2-chloro-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

Quantity

186 mg

Type

reactant

Reaction Step One

Name

Cs2CO3

Quantity

326 mg

Type

reactant

Reaction Step One

[Compound]

Name

palladium(f1) acetate

Quantity

33.7 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

ClC1C(C2(F)CNC2)=CC(C#N)=CC=1NC1N=C(N(C2CC2)[CH2:23][C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)C2=NC=C(C#N)N2N=1.NC1C(Cl)=C(C2(F)CN([C:53]([O:55][C:56]([CH3:59])([CH3:58])[CH3:57])=[O:54])C2)C=C(C#N)C=1.ClC1N=C(N(C2CC2)CC2C=CC(OC)=CC=2)C2=NC=C(C#N)N2N=1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[C:53]([CH2:23][C:24]1[CH:25]=[CH:26][C:27]([O:30][CH3:31])=[CH:28][CH:29]=1)([O:55][C:56]([CH3:59])([CH3:58])[CH3:57])=[O:54] |f:3.4.5,7.8.9|

|

Inputs

Step One

|

Name

|

2-((2-chloro-5-cyano-3-(3-fluoroazetidin-3-yl)phenyl)amino)-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C(C=C1C1(CNC1)F)C#N)NC1=NN2C(C(=N1)N(CC1=CC=C(C=C1)OC)C1CC1)=NC=C2C#N

|

|

Name

|

tert-butyl 3-(3-amino-2-chloro-5-cyanophenyl)-3-fluoroazetidine-1-carboxylate

|

|

Quantity

|

163 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=C(C=C(C1)C#N)C1(CN(C1)C(=O)OC(C)(C)C)F)Cl

|

|

Name

|

2-chloro-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

|

|

Quantity

|

186 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NN2C(C(=N1)N(CC1=CC=C(C=C1)OC)C1CC1)=NC=C2C#N

|

|

Name

|

Cs2CO3

|

|

Quantity

|

326 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

[Compound]

|

Name

|

palladium(f1) acetate

|

|

Quantity

|

33.7 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

4.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

|

|

Quantity

|

27.7 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

|

|

Name

|

|

|

Quantity

|

29 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evacuated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with EtOAc

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble material

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate was washed with water, and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying with sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents were removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product was purified by ISCO column (4 g) chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with hexane containing 0 to 35% EtOAc

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OC(C)(C)C)CC1=CC=C(OC)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 167 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |